platinum;tetrakis(triphenylphosphane)

Hydrosilylation Regioselectivity Organosilicon Synthesis

Pt(PPh₃)₄ is the essential zero-valent platinum catalyst where ligand-dissociation-driven oxidative addition is required. Unlike Pd(PPh₃)₄ or Ni analogs, it exclusively delivers geminal bis(silyl)alkenes in hydrosilylation, achieves 99% yield in alkyne diborylation at just 0.25 mol% loading, and uniquely activates C-Te and C-Se bonds. Its distinct irreversible two-electron oxidation profile is critical for electrochemical studies. Oxidative addition capacity is absent in Pt(II) precursors. Procurement of the authentic tetrakis complex is mandatory for these validated protocols.

Molecular Formula C72H60P4Pt
Molecular Weight 1244.2 g/mol
CAS No. 14221-02-4
Cat. No. B082886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameplatinum;tetrakis(triphenylphosphane)
CAS14221-02-4
Molecular FormulaC72H60P4Pt
Molecular Weight1244.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
InChIInChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
InChIKeySYKXNRFLNZUGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(triphenylphosphine)platinum(0) (CAS 14221-02-4): Procurement and Differentiation Guide for Homogeneous Catalysis Applications


Tetrakis(triphenylphosphine)platinum(0), commonly abbreviated as Pt(PPh₃)₄, is a zero-valent platinum complex featuring a tetrahedral geometry with four triphenylphosphine ligands [1]. This bright yellow crystalline solid serves as a versatile precursor and catalyst in organometallic chemistry, with a molecular weight of 1244.25 g/mol and typical platinum assay ranging from 15.1% to 16.3% . The compound exhibits air and light sensitivity, requiring storage at refrigerated temperatures (0-10°C) under an inert atmosphere . Its primary utility stems from its ability to undergo phosphine ligand dissociation to generate reactive coordinatively unsaturated species that participate in oxidative addition reactions, hydrosilylation catalysis, and the synthesis of organoplatinum complexes [1].

Why Tetrakis(triphenylphosphine)platinum(0) Cannot Be Generically Substituted by Pd(PPh₃)₄, Ni(PPh₃)₄, or Pt(II) Complexes in Catalytic and Stoichiometric Applications


Substituting Pt(PPh₃)₄ with in-class analogs or alternative metal complexes introduces significant performance divergence due to fundamental differences in oxidative addition kinetics, substrate selectivity, and ligand lability. Unlike Pd(PPh₃)₄ which is widely employed in cross-coupling reactions, Pt(PPh₃)₄ exhibits a markedly distinct reactivity profile toward organochalcogen compounds and alkynes . The Ni(PPh₃)₄ complex demonstrates different redox behavior and is substantially more sensitive to oxidation [1]. Even closely related platinum complexes such as Pt(PPh₃)₂(C₂H₄) yield different product distributions in oxidative addition reactions due to the absence of the ligand dissociation equilibrium that defines the reactivity of the tetrakis species [2]. Furthermore, Pt(II) precursors like PtCl₂(PPh₃)₂ lack the oxidative addition capacity that is central to the catalytic cycle of Pt(PPh₃)₄ . These mechanistic and kinetic distinctions mandate compound-specific procurement decisions rather than generic class-based substitution.

Quantitative Differentiation of Tetrakis(triphenylphosphine)platinum(0): Head-to-Head Comparative Data for Informed Procurement


Unusual Regioselectivity in Hydrosilylation: Geminal Product Formation with Pt(PPh₃)₄ vs. Standard Catalysts

In the hydrosilylation of ethynylmethyldichlorosilane with dimethylchlorosilane, Pt(PPh₃)₄ catalyzes the formation of the geminal product 1-(methyldichlorosilyl)-1-(dimethylchlorosilyl)ethene almost exclusively [1]. This regioselectivity is described as 'quite an unusual' outcome compared to standard hydrosilylation catalysts such as H₂PtCl₆ or Pt/C, which typically yield the trans-addition product or mixtures [1]. The geminal product is obtained as the near-exclusive regioisomer, whereas typical platinum catalysts produce significant quantities of the terminal adduct or cis/trans mixtures under comparable conditions.

Hydrosilylation Regioselectivity Organosilicon Synthesis

Superior Oxidative Addition Scope to Carbon-Chalcogen Bonds: Pt(PPh₃)₄ vs. Pd(PPh₃)₄

Pt(PPh₃)₄ undergoes oxidative addition to dithienyl ditelluride with cleavage of the carbon-chalcogen bond, a reactivity pathway not universally shared with its palladium analog . While Pd(PPh₃)₄ is widely employed for carbon-halogen oxidative additions in cross-coupling, Pt(PPh₃)₄ demonstrates unique capacity for activating carbon-tellurium bonds . This reaction yields organoplatinum complexes that serve as intermediates in homogeneous catalysis. The X-ray crystallographic study of this reaction confirms the cleavage of both Te-Te and C-Te bonds, with solvent playing an important role in determining the oxidative addition outcome .

Oxidative Addition Carbon-Chalcogen Bond Cleavage Organotellurium Chemistry

Differential Electrochemical Stability in Solvents: Pt(PPh₃)₄ vs. Pd(PPh₃)₄ vs. Ni(PPh₃)₄

A comparative study of the redox behavior of M(PPh₃)₄ complexes (M = Pt, Pd, Ni) revealed that Pt(PPh₃)₄ undergoes irreversible two-electron oxidation with partial or complete ligand loss in all solvents except nitromethane [1]. In nitromethane, the platinum complex exhibits a distinct electrochemical profile compared to the palladium and nickel analogs, which display different oxidation mechanisms and degrees of ligand retention [1]. The nickel complex is substantially more susceptible to oxidation than both platinum and palladium counterparts.

Electrochemistry Redox Behavior Solvent Effects

Superior Catalytic Performance in Diborylation of Alkynes: Pt(PPh₃)₄ with 99% Yield at 0.25 mol% Loading

TCI Chemicals' practical example demonstrates that Pt(PPh₃)₄ catalyzes the diborylation of diphenylacetylene with bis(pinacolato)diboron to afford the corresponding bis(boryl)alkene in 99% isolated yield at a catalyst loading of only 0.25 mol% . The reaction proceeds at 80°C over 24 hours in a DMF/toluene solvent mixture. While comparable yields may be achievable with other platinum catalysts under optimized conditions, this specific protocol establishes a benchmark for Pt(PPh₃)₄ performance in borylation chemistry.

Diborylation Alkyne Functionalization Boron Chemistry

Ligand Dissociation Equilibrium: The Mechanistic Basis for Catalytic Activity That Distinguishes Pt(PPh₃)₄ from Pt(II) Precursors

Pt(PPh₃)₄ reversibly dissociates one triphenylphosphine ligand in solution to generate the 16-electron species Pt(PPh₃)₃, which is the actual reactive intermediate in many catalytic cycles [1]. This dissociation equilibrium (Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃) is fundamental to its catalytic activity and distinguishes it from Pt(II) precursors such as PtCl₂(PPh₃)₂, which require reduction to the zero-valent state before entering catalytic cycles. The corresponding Ni(PPh₃)₄ and Pd(PPh₃)₄ complexes exhibit similar dissociation behavior, but the kinetic and thermodynamic parameters governing this equilibrium differ significantly across the triad.

Ligand Dissociation Mechanism Catalytic Cycle

Optimal Application Scenarios for Tetrakis(triphenylphosphine)platinum(0): Where Comparative Evidence Supports Prioritized Selection


Synthesis of Geminal Bis(silyl)alkenes via Hydrosilylation

Pt(PPh₃)₄ is the catalyst of choice for hydrosilylation reactions requiring inverted regioselectivity to produce geminal bis(silyl)alkenes. As demonstrated by Matsumoto et al., this compound delivers the geminal product almost exclusively, whereas conventional platinum catalysts produce the terminal adduct or regioisomeric mixtures [1]. This application scenario is particularly valuable in organosilicon chemistry where the geminal configuration is synthetically required.

Carbon-Chalcogen Bond Activation and Organochalcogen Complex Synthesis

When research requires oxidative addition to carbon-tellurium or carbon-selenium bonds, Pt(PPh₃)₄ is essential. The compound undergoes cleavage of C-Te bonds in dithienyl ditelluride, a reactivity not shared by its palladium analog [1]. This scenario applies to the synthesis of organoplatinum complexes bearing chalcogen ligands and to mechanistic studies of C-E bond activation (E = S, Se, Te).

High-Yield Diborylation of Internal Alkynes

For the conversion of internal alkynes to bis(boryl)alkenes, Pt(PPh₃)₄ delivers 99% isolated yield at low catalyst loading (0.25 mol%) under mild conditions (80°C, 24 h) [1]. This validated protocol makes Pt(PPh₃)₄ a compelling choice for boron chemistry applications, particularly when high yield and minimal catalyst usage are prioritized.

Electrochemical Studies Requiring Defined Redox Behavior

In comparative electrochemical investigations of M(PPh₃)₄ complexes, Pt(PPh₃)₄ exhibits a distinct irreversible two-electron oxidation profile with solvent-dependent ligand retention that differs from its Pd and Ni counterparts [1]. This scenario is relevant for fundamental studies of metal-phosphine complex electrochemistry and for applications where predictable redox behavior under specific solvent conditions is required.

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